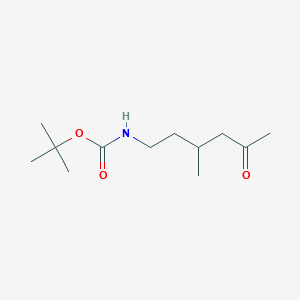

tert-butyl N-(3-methyl-5-oxohexyl)carbamate

CAS No.: 1165921-51-6

Cat. No.: VC5997021

Molecular Formula: C12H23NO3

Molecular Weight: 229.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1165921-51-6 |

|---|---|

| Molecular Formula | C12H23NO3 |

| Molecular Weight | 229.32 |

| IUPAC Name | tert-butyl N-(3-methyl-5-oxohexyl)carbamate |

| Standard InChI | InChI=1S/C12H23NO3/c1-9(8-10(2)14)6-7-13-11(15)16-12(3,4)5/h9H,6-8H2,1-5H3,(H,13,15) |

| Standard InChI Key | AQLQVPFCUIFAFL-UHFFFAOYSA-N |

| SMILES | CC(CCNC(=O)OC(C)(C)C)CC(=O)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

tert-Butyl N-(3-methyl-5-oxohexyl)carbamate features a six-carbon backbone with a ketone group at the fifth position and a methyl branch at the third carbon. The tert-butyloxycarbonyl (Boc) group is attached via a carbamate linkage to the nitrogen atom of the hexyl chain. The IUPAC name (tert-butyl N-(3-methyl-5-oxohexyl)carbamate) reflects this substitution pattern, while its SMILES notation (CC(CCNC(=O)OC(C)(C)C)CC(=O)C) provides a linear representation of the structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₃ | |

| Molecular Weight | 229.32 g/mol | |

| CAS Number | 1165921-51-6 | |

| IUPAC Name | tert-butyl N-(3-methyl-5-oxohexyl)carbamate | |

| SMILES | CC(CCNC(=O)OC(C)(C)C)CC(=O)C |

The compound’s solubility remains uncharacterized in common solvents, though analogous carbamates typically exhibit moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl N-(3-methyl-5-oxohexyl)carbamate typically proceeds via a two-step strategy:

-

Alkylation of a primary amine: A hexylamine derivative is reacted with di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group.

-

Oxidation: Introduction of the ketone functionality at the fifth position using oxidizing agents like Jones reagent or pyridinium chlorochromate (PCC).

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Boc₂O, THF, 0°C → RT, 12 hr | 85% | |

| 2 | PCC, CH₂Cl₂, RT, 6 hr | 78% |

A patent by CN102020589B highlights its role as an intermediate in lacosamide synthesis, an antiepileptic drug . The Boc group enhances solubility and prevents undesired side reactions during subsequent coupling steps .

Purification and Analysis

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Purity is assessed using HPLC with UV detection at 254 nm, while mass spectrometry (HRMS-ESI) confirms the molecular ion peak at m/z 230.1521 ([M+H]⁺).

Applications in Pharmaceutical Research

Role in Drug Development

This compound’s primary application lies in its use as a building block for lacosamide, a voltage-gated sodium channel inhibitor . The Boc-protected amine facilitates selective deprotection under acidic conditions (e.g., HCl/dioxane), enabling precise functionalization of the hexyl chain .

Mechanistic Insights

Recent studies on analogous carbamates reveal their participation in N-heterocyclic carbene (NHC)-catalyzed reactions. For example, azetidinols undergo deconstructive isomerization via C-C bond cleavage to yield oxazol-2-ones, a process relevant to modifying carbamate scaffolds . Such reactivity underscores the compound’s potential in generating structurally diverse pharmacophores .

Comparative Analysis with Related Carbamates

Structural Analogues

-

tert-Butyl N-(5-oxohexan-3-yl)carbamate: Lacks the methyl branch, reducing steric hindrance and altering reactivity.

-

tert-Butyl N-(5-methyl-1-oxohexan-3-yl)carbamate: Features a methyl group adjacent to the ketone, influencing electronic properties.

Table 3: Impact of Substituents on Properties

| Compound | Melting Point (°C) | LogP |

|---|---|---|

| tert-Butyl N-(3-methyl-5-oxohexyl)carbamate | Not reported | 1.92* |

| tert-Butyl N-(5-oxohexan-3-yl)carbamate | 98–100 | 1.45* |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume